molecular formula C16H21NO4 B7574877 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

Cat. No. B7574877
M. Wt: 291.34 g/mol
InChI Key: IBEXWNQSEIZSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as MAC, is a synthetic compound that has shown promising results in scientific research applications. MAC is a derivative of the antibiotic drug cephalexin and is used as a building block for the synthesis of various other compounds.

Mechanism of Action

The mechanism of action of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is not fully understood. It is believed to work by inhibiting the synthesis of bacterial cell walls. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is a beta-lactam antibiotic, which means that it contains a beta-lactam ring in its chemical structure. Beta-lactam antibiotics work by binding to the penicillin-binding proteins (PBPs) in bacterial cell walls, which inhibits the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall, which eventually causes the bacterial cell to burst.
Biochemical and Physiological Effects:
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal studies. It is rapidly absorbed after oral administration and has a half-life of approximately 1 hour. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is excreted primarily in the urine. In addition to its antibacterial, antifungal, and antiviral properties, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has also been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One major advantage of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is its broad-spectrum activity against a wide range of bacterial strains. This makes it a promising candidate for the development of new antibiotics. However, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. In addition, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid can be difficult to isolate and purify, which can make it challenging to work with in a laboratory setting.

Future Directions

There are several potential future directions for research on 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid. One area of interest is the development of new antibiotics based on the structure of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid. Researchers are also exploring the potential use of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid as a treatment for viral infections, such as HIV. In addition, there is interest in studying the anti-inflammatory and antioxidant effects of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid in more detail, as these properties may have potential therapeutic applications in a range of diseases.

Synthesis Methods

4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is synthesized by the reaction of 3-methoxybenzoyl chloride with cyclohexylamine in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have antibacterial, antifungal, and antiviral properties. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to be effective against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major cause of hospital-acquired infections. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has also been found to be effective against Candida albicans, a common fungal pathogen. In addition, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to inhibit the replication of human immunodeficiency virus (HIV).

properties

IUPAC Name

4-[[2-(3-methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-21-14-4-2-3-11(9-14)10-15(18)17-13-7-5-12(6-8-13)16(19)20/h2-4,9,12-13H,5-8,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEXWNQSEIZSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

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